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Compound of Interest

Compound Name: DA-3003-2

Cat. No.: B051666 Get Quote

Executive Summary: The Structural Switch
In the development of Cdc25 phosphatase inhibitors, DA-3003-1 (NSC 663284) represents the

high-potency lead compound, while DA-3003-2 (NSC 663285) serves as a critical structural

analog (regioisomer) with significantly reduced potency.

For researchers designing experiments, DA-3003-1 is the active probe of choice for inducing

G2/M arrest and inhibiting Cdc25A/B/C at nanomolar to low-micromolar concentrations. DA-
3003-2, being a regioisomer with a shifted chlorine substituent, exhibits a 3- to 20-fold

reduction in activity depending on the assay context. This comparison guide details the

mechanistic divergence driven by this subtle structural change.

Chemical Identity & Structural Activity Relationship
(SAR)
The difference between these two compounds is a classic example of regioisomerism affecting

pharmacophore electrophilicity. Both are quinolinediones, but the position of the electron-

withdrawing chlorine atom relative to the electron-donating morpholino-ethylamine side chain

dictates their reactivity toward the Cdc25 active site cysteine.
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Feature DA-3003-1 (NSC 663284) DA-3003-2 (NSC 663285)

Chemical Name

6-chloro-7-[2-(4-

morpholinyl)ethylamino]-5,8-

quinolinedione

7-chloro-6-[2-(4-

morpholinyl)ethylamino]-5,8-

quinolinedione

Core Structure 5,8-Quinolinedione 5,8-Quinolinedione

Substituents 6-Cl, 7-Amino 7-Cl, 6-Amino

Electronic Effect
High electrophilicity at C-6/C-7

axis
Reduced electrophilic potential

Primary Utility Active Inhibitor (Potent) Negative/Low-Activity Control

Mechanistic Impact of Regioisomerism
The Cdc25 active site contains a highly nucleophilic cysteine (e.g., Cys473 in Cdc25B). DA-

3003-1 functions as an irreversible inhibitor, likely forming a covalent bond or inducing redox

stress at this site.

DA-3003-1: The placement of the chlorine at position 6 creates an electron-deficient center

that maximizes attack by the phosphatase catalytic cysteine.

DA-3003-2: Shifting the chlorine to position 7 alters the electrostatic potential map of the

quinone ring, stabilizing the molecule against nucleophilic attack and reducing its inhibitory

potency.

Comparative Performance Data
A. Enzymatic Inhibition (In Vitro)
Data derived from recombinant Cdc25B2 phosphatase assays using OMFP (3-O-

methylfluorescein phosphate) as a substrate.
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Metric DA-3003-1 (Active) DA-3003-2 (Analog) Fold Difference

Cdc25A Ki 29 nM > 100 nM >3x

Cdc25B2 Ki 95 nM ~300 nM ~3x

Cdc25C Ki 89 nM > 250 nM ~3x

Selectivity
>20-fold vs

VHR/PTP1B

Lower selectivity

profile
N/A

Note: While the in vitro enzymatic difference is roughly 3-fold, the cellular impact often shows a

wider divergence due to uptake and intracellular redox cycling dynamics.

B. Cellular Potency & Phenotype
In cellular models (e.g., HeLa, PC-3, MDA-MB-435), the potency gap widens. DA-3003-1

effectively arrests cells at G1 and G2/M phases by preventing the dephosphorylation of Cdk1

(Cdc2) and Cdk2.[1]

Assay Endpoint DA-3003-1 (NSC 663284) DA-3003-2 (NSC 663285)

Growth Inhibition (IC50) 0.21 µM (MDA-MB-435) ~5.0 µM (PC-3)

Cell Cycle Arrest Strong G2/M blockade at 1 µM
Weak/No G2/M blockade at 1

µM

Cdk1 Phosphorylation
High accumulation of P-Tyr15-

Cdk1

Minimal accumulation at eq.

dose

Visualizing the Mechanism
The following diagram illustrates the pathway whereby DA-3003-1 inhibits Cdc25, preventing

the activation of the Cyclin B-Cdk1 complex, leading to G2/M arrest.
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Caption: DA-3003-1 potently blocks Cdc25-mediated dephosphorylation of Cdk1, locking cells

in G2/M phase. DA-3003-2 shows significantly reduced efficacy in this blockade.
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Experimental Protocols (Self-Validating)
Protocol A: In Vitro Phosphatase Inhibition Assay
Purpose: To quantify the IC50 difference between the two analogs.

Reagent Prep:

Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.1% BSA. Note: Exclude

DTT/BME as reducing agents can interfere with quinone inhibitors.

Substrate: 3-O-methylfluorescein phosphate (OMFP) at 500 µM stock (final 10-50 µM).

Enzyme: Recombinant human Cdc25B (20-50 nM final).

Inhibitor Dilution:

Prepare 10 mM stocks of DA-3003-1 and DA-3003-2 in fresh anhydrous DMSO.

Perform 1:3 serial dilutions in DMSO.

Reaction:

Incubate Enzyme + Inhibitor (or DMSO control) in buffer for 15 minutes at 30°C. Causality:

Pre-incubation allows the irreversible quinone-cysteine adduct to form.

Add OMFP substrate to initiate reaction.

Detection:

Measure fluorescence (Ex 485 nm / Em 525 nm) kinetically for 30 minutes.

Validation:

Pass Criteria: DMSO control must show linear signal increase. DA-3003-1 should show

>50% inhibition at 1 µM. DA-3003-2 should show <20% inhibition at 1 µM.

Protocol B: Cellular Target Engagement (Western Blot)
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Purpose: To confirm mechanism (Cdk1 phosphorylation status) rather than just toxicity.

Treatment:

Seed HeLa or MDA-MB-435 cells.

Treat with 1 µM DA-3003-1 and 1 µM DA-3003-2 for 4 hours.

Lysis:

Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium

Orthovanadate/NaF). Critical: Failure to add phosphatase inhibitors will result in false

negatives due to post-lysis dephosphorylation.

Blotting:

Probe for Phospho-Cdc2 (Tyr15) and Total Cdc2 (Cdk1).

Interpretation:

DA-3003-1: Strong band for P-Tyr15 (indicating Cdc25 inhibition).

DA-3003-2: Weak or absent band for P-Tyr15 (comparable to DMSO control).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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